molecular formula C8H9BrClNO B2904859 2-Bromo-5-chloro-3-isopropoxypyridine CAS No. 2365418-86-4

2-Bromo-5-chloro-3-isopropoxypyridine

Cat. No.: B2904859
CAS No.: 2365418-86-4
M. Wt: 250.52
InChI Key: YODLEYOAGCVAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloro-3-isopropoxypyridine is an organic compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-isopropoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-isopropoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-5-chloro-3-isopropoxypyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds for research purposes.

    Medicine: As a building block in the synthesis of potential pharmaceutical agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-3-isopropoxypyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to its analogs .

Properties

IUPAC Name

2-bromo-5-chloro-3-propan-2-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(10)4-11-8(7)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODLEYOAGCVAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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